molecular formula C4H8O4 B118278 D-Erythrulose CAS No. 496-55-9

D-Erythrulose

Cat. No.: B118278
CAS No.: 496-55-9
M. Wt: 120.1 g/mol
InChI Key: UQPHVQVXLPRNCX-GSVOUGTGSA-N
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Description

D-Erythrulose, also known as erythrulose, is a tetrose carbohydrate with the chemical formula C₄H₈O₄. It belongs to the ketose family due to the presence of a ketone group. This compound is commonly used in self-tanning cosmetics, often in combination with dihydroxyacetone. The reaction between this compound and amino acids in the skin’s proteins results in a color change, mimicking a sun-tanned appearance .

Mechanism of Action

Target of Action

D-Erythrulose, also known as erythrulose, is a tetrose carbohydrate . It primarily targets the amino acids in the proteins of the first layers of skin, specifically the stratum corneum and epidermis . In addition, this compound is also known to interact with this compound reductase, an enzyme that catalyzes the reduction of this compound to D-threitol .

Mode of Action

This compound interacts with its targets through a process known as the Maillard reaction . This reaction involves free radicals at one of the steps . This compound reacts with free primary or secondary amino groups in the upper layers of the epidermis . Melanoidins, high molecular weight polymers, are formed by this conversion of this compound with amino acids, peptides, or proteins .

Biochemical Pathways

The Maillard reaction, which this compound is involved in, is a key biochemical pathway . This pathway is distantly related to the browning effect observed when a cut apple slice is exposed to oxygen . Another pathway that this compound is involved in is the erythrulose monophosphate (EuMP) cycle . This cycle is highly energy-efficient and holds the potential for high bioproduct yields .

Pharmacokinetics

It is known that a small amount of erythritol, a related compound, can be metabolized in some reversible metabolic reactions such as dehydrogenation to d- or l-erythrulose by nad-dependent cytoplasmic polyol dehydrogenase or phosphorylation by glycerol kinase to erythritol-1-phosphate followed by dehydrogenation to this compound 1-phosphate .

Result of Action

The result of this compound’s action is a color change on all treated skin . The ‘tan’ produced by this compound only has an SPF of up to 3, and enhances the free radical injury from UV (compared to untreated skin) for the 24 hours after self-tanner is applied .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, UV irradiation can enhance the production of free radicals, which can react with the ketoamines and other intermediates of the Maillard reaction . Therefore, for a day after self-tanner application, excessive sun exposure should be avoided and sunscreen should be worn outdoors .

Biochemical Analysis

Biochemical Properties

D-Erythrulose interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is this compound reductase . This enzyme catalyzes the reduction of this compound to D-threitol . The nature of these interactions is highly specific, with this compound serving as the substrate for the enzyme .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily mediated through its interactions with enzymes like this compound reductase. These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. For instance, this compound reductase catalyzes the reduction of this compound, yielding erythritol as the product . This process involves enzyme activation and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Erythrulose can be synthesized through the aerobic fermentation of erythritol by the bacterium Gluconobacter. This process involves multiple purification steps to obtain the final product .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. The bacterium Gluconobacter is used to oxidize erythritol, producing this compound. This method is preferred due to its efficiency and scalability .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: It can be reduced to form erythritol.

    Substitution: this compound can participate in substitution reactions, particularly in the presence of specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Reaction Conditions: These reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed:

    Oxidation Products: Various carboxylic acids and aldehydes.

    Reduction Products: Erythritol.

Scientific Research Applications

D-Erythrulose has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to produce a natural-looking tan without exposure to ultraviolet light. Its slower reaction time compared to DHA results in a longer-lasting tan, making it a preferred choice in cosmetic formulations .

Properties

IUPAC Name

(3R)-1,3,4-trihydroxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPHVQVXLPRNCX-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420085
Record name D-Erythrulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-55-9
Record name D-Erythrulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythrulose, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Erythrulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHRULOSE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09058VOU0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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